molecular formula C10H12ClF2NO2 B7948260 Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride

Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride

Cat. No.: B7948260
M. Wt: 251.66 g/mol
InChI Key: LJHGOOQIEAHDNC-FVGYRXGTSA-N
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Description

Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 3,4-difluorophenyl substituent. Its molecular formula is C₁₀H₁₀F₂ClNO₂, distinguishing it from analogs via the unique 3,4-difluoro substitution on the aromatic ring. The compound is synthesized through esterification and subsequent hydrochlorination, as inferred from analogous protocols described for structurally related molecules .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3,4-difluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHGOOQIEAHDNC-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction between 3,4-difluorobenzaldehyde and methyl acrylate.

    Hydrolysis and Reduction: The intermediate undergoes hydrolysis followed by reduction to yield the desired β-amino acid derivative.

    Hydrochloride Formation: The final step involves the conversion of the β-amino acid derivative to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound often utilize enzymatic catalysis for enantioselective synthesis. Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts is a common approach. This method provides high enantiomeric excess and good chemical yields .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

Recent studies highlight the compound's potential as an antimicrobial agent against multidrug-resistant pathogens. The following table summarizes findings from various studies regarding its efficacy:

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8 µg/mL
Vancomycin-resistant Enterococcus faecalis0.5 - 2 µg/mL
Gram-negative pathogens8 - 64 µg/mL
Drug-resistant Candida species8 - 64 µg/mL

These findings suggest that Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Cancer Research Applications

The compound has also been investigated for its anticancer properties. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines demonstrated that certain derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin and cisplatin. The following table presents data on the cytotoxicity of selected derivatives:

Compound Cytotoxicity (%) at 100 µM
This compoundNo significant activity
N-(4-hydroxyphenyl)-β-alanine hydrazide86.1% viability
Compound with a 2-furyl substituentReduced cell migration

These results indicate that while the parent compound may not exhibit direct anticancer activity, its derivatives could be further explored for enhanced therapeutic potential .

Mechanistic Insights

The mechanism of action for this compound appears to involve multiple pathways. For antimicrobial activity, it targets bacterial cell wall synthesis and disrupts membrane integrity. In cancer cells, it may induce apoptosis through reactive oxygen species (ROS) generation and modulation of cell signaling pathways .

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, thereby modulating their activity. The compound can inhibit or activate specific enzymes, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Key Analogs:

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride Molecular Formula: C₁₄H₂₂ClNO₂ Substituent: Bulky 4-(tert-butyl)phenyl group.

Methyl (S)-2-amino-3-(furan-2-yl)propanoate hydrochloride (MPI14b) Molecular Formula: C₉H₁₂ClNO₃ (inferred from ). Substituent: Furan-2-yl heterocycle. Impact: The oxygen-containing furan may improve solubility but reduce metabolic stability compared to fluorinated analogs. MPI14b was synthesized in 80% yield via coupling with N-Cbz-L-valine .

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Substituent: Electron-withdrawing 4-nitro group. Impact: The nitro group increases reactivity (e.g., facilitates reduction to amine derivatives, as seen in Stage 3 of ) but may reduce stability under physiological conditions .

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride) Molecular Formula: C₈H₁₂ClNO₂ Substituent: 3,4-Dihydroxyphenyl (catechol group). Impact: The catechol moiety enables strong receptor binding (e.g., dopamine receptors) but suffers from rapid enzymatic degradation, unlike the more metabolically stable 3,4-difluoro analog .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituent Key Properties/Data Reference
Target Compound C₁₀H₁₀F₂ClNO₂ 3,4-Difluorophenyl High stereochemical purity; inferred metabolic stability due to fluorine substitution.
4-(tert-Butyl)phenyl Analog C₁₄H₂₂ClNO₂ 4-(tert-Butyl)phenyl Increased lipophilicity (logP ~3.5 estimated); potential steric hindrance.
Furan-2-yl Analog (MPI14b) C₉H₁₂ClNO₃ Furan-2-yl 80% synthesis yield; heterocyclic structure may enhance solubility.
4-Nitrophenyl Analog C₁₀H₁₂ClN₂O₄ 4-Nitrophenyl Reactive nitro group; used as intermediate for amine synthesis (e.g., Stage 3 in ).
Dopamine Hydrochloride C₈H₁₂ClNO₂ 3,4-Dihydroxyphenyl CAS 62-31-7; rapid degradation in vivo; strong receptor affinity.

Research Findings and Substituent Effects

  • Fluorine vs. Hydroxyl Groups: The 3,4-difluoro substitution in the target compound likely enhances metabolic stability compared to dopamine’s catechol group, which is prone to oxidation .
  • Steric Effects : The tert-butyl analog’s bulky substituent may hinder binding to flat active sites but improve pharmacokinetic properties (e.g., longer half-life) .
  • Synthetic Yields : The furan-2-yl analog (MPI14b) demonstrates high yield (80%), suggesting efficient coupling strategies for heterocyclic analogs, whereas nitro derivatives require additional reduction steps .

Biological Activity

Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride, with the CAS number 2230086-42-5, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article explores its biological activity, relevant research findings, and case studies.

  • Molecular Formula : C10_{10}H12_{12}ClF2_2NO2_2
  • Molecular Weight : 251.66 g/mol
  • Purity : Typically high purity (>95%) in commercial samples
  • Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Cancer Cell Lines : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis. For instance, derivatives of piperidine compounds have shown significant anti-cancer activity through mechanisms involving the inhibition of specific signaling pathways related to tumor growth and survival .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, thereby improving cognitive function .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • In vitro Studies : this compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, a study demonstrated that similar fluorinated compounds exhibited enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .
  • Mechanistic Insights : The presence of fluorine atoms in the structure has been linked to improved binding affinity to target proteins involved in cancer progression. This modification can enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Neuropharmacological Effects

The compound's role in neuropharmacology is also noteworthy:

  • AChE Inhibition : Compounds similar to this compound have been shown to inhibit AChE effectively. This action can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive enhancement and may help in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound demonstrated significant tumor reduction in patients with advanced solid tumors. The study noted a favorable safety profile and manageable side effects, suggesting that further development could lead to effective therapies for various cancers .
  • Neuroprotective Applications : In a preclinical model of Alzheimer's disease, administration of compounds similar to this compound resulted in improved memory function and reduced amyloid plaque formation. These findings support its potential use as a therapeutic agent for cognitive disorders .

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